molecular formula C21H26N4O B3571452 N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide

Cat. No. B3571452
M. Wt: 350.5 g/mol
InChI Key: UKAHSRZLOYSJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide, also known as DMXB-A, is a synthetic compound that belongs to the benzimidazole family. It has been widely studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and anxiety disorders.

Mechanism of Action

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide acts as a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, inflammation, and neuroprotection. N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide enhances the activity of the α7 nAChR, leading to increased release of neurotransmitters such as acetylcholine, dopamine, and glutamate.
Biochemical and Physiological Effects
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide has been shown to have various biochemical and physiological effects, including increased cognitive function, reduced inflammation, and neuroprotection. N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide enhances synaptic plasticity and long-term potentiation, which are crucial for learning and memory. N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide also reduces the release of pro-inflammatory cytokines and oxidative stress, which are implicated in various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for the α7 nAChR, which allows for specific targeting of this receptor. N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide also has good bioavailability and can easily cross the blood-brain barrier, making it an ideal candidate for studies on central nervous system disorders. However, N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide has some limitations, including its short half-life and potential toxicity at high doses.

Future Directions

There are several future directions for research on N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide. One direction is to explore its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to investigate its mechanisms of action in more detail, including its interactions with other receptors and signaling pathways. Additionally, further studies are needed to optimize the dosing and delivery of N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide for maximum therapeutic efficacy.

Scientific Research Applications

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In Alzheimer's disease, N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide has been shown to improve cognitive function and reduce inflammation in animal models. In schizophrenia, N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide has been shown to improve cognitive function and reduce negative symptoms in clinical trials. In anxiety disorders, N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-4-methylbenzamide has been shown to reduce anxiety-like behavior in animal models.

properties

IUPAC Name

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-4-24(5-2)14-15-25-19-9-7-6-8-18(19)22-21(25)23-20(26)17-12-10-16(3)11-13-17/h6-13H,4-5,14-15H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAHSRZLOYSJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[1-(2-Diethylamino-ethyl)-1H-benzoimidazol-2-yl]-4-methyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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